molecular formula C20H22N2O3 B5727939 N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide

N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide

Cat. No. B5727939
M. Wt: 338.4 g/mol
InChI Key: SJUNZKTXIKURQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide, also known as N-(4-morpholinylcarbonyl)phenyl)-3-phenylpropionamide or MCPP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. MCPP is a synthetic compound that belongs to the class of amides and has a molecular weight of 338.4 g/mol.

Mechanism of Action

The exact mechanism of action of MCPP is not fully understood, but it is thought to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. MCPP may also act by modulating the activity of ion channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
MCPP has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation, as well as to inhibit the growth of cancer cells. MCPP has also been shown to reduce the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals.

Advantages and Limitations for Lab Experiments

One advantage of using MCPP in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. In addition, MCPP has been shown to have a number of potential applications in the field of medicine, which makes it an attractive target for research. However, one limitation of using MCPP in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are a number of future directions that could be pursued in the study of MCPP. One area of research could be to further elucidate its mechanism of action, in order to design more targeted therapies. Another area of research could be to study its potential as an analgesic or anti-inflammatory agent in human clinical trials. Finally, MCPP could be further studied for its potential as an anticancer agent, with the goal of developing new cancer therapies.

Synthesis Methods

The synthesis of MCPP involves the reaction of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide(4-chlorophenyl)-3-phenylpropanamide with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified by recrystallization. The yield of MCPP is typically around 50%.

Scientific Research Applications

MCPP has been the subject of scientific research due to its potential applications in the field of medicine. One of the main areas of research is its potential as an analgesic, as it has been shown to have pain-relieving properties in animal models. MCPP has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In addition, MCPP has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-[4-(morpholine-4-carbonyl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-19(11-6-16-4-2-1-3-5-16)21-18-9-7-17(8-10-18)20(24)22-12-14-25-15-13-22/h1-5,7-10H,6,11-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUNZKTXIKURQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(morpholin-4-ylcarbonyl)phenyl]-3-phenylpropanamide

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